3-(Methylsulfonyl)phenyl 2H-chromene-3-carboxylate
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Overview
Description
3-(Methylsulfonyl)phenyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles.
Preparation Methods
The synthesis of 3-(Methylsulfonyl)phenyl 2H-chromene-3-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common synthetic route includes the reaction of 3-(Methylsulfonyl)phenyl with 2H-chromene-3-carboxylate under specific reaction conditions. Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-(Methylsulfonyl)phenyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promising activities such as anticancer, antimicrobial, and anti-inflammatory properties . Additionally, it has applications in materials science, where it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)phenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-(Methylsulfonyl)phenyl 2H-chromene-3-carboxylate can be compared with other similar compounds such as 2H-chromenes and 4H-chromenes . While all these compounds share a common chromene scaffold, this compound is unique due to the presence of the methylsulfonyl group, which imparts specific chemical and biological properties . Other similar compounds include 3-methyl-2-phenyl-1-substituted-indole derivatives, which also exhibit diverse biological activities .
Properties
Molecular Formula |
C17H14O5S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3-methylsulfonylphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H14O5S/c1-23(19,20)15-7-4-6-14(10-15)22-17(18)13-9-12-5-2-3-8-16(12)21-11-13/h2-10H,11H2,1H3 |
InChI Key |
PINOIIGIWWKAAN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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